

Donepezil hydrochloride polymorphic forms and characterization

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Compound of Interest

Compound Name: Dihydro Donepezil

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An In-depth Technical Guide to the Polymorphic Forms and Characterization of Donepezil Hydrochloride

Introduction

Donepezil hydrochloride (DH), chemically known as (\pm) -2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride, is a reversible inhibitor of the enzyme acetylcholinesterase.[1][2] It is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease, where it works to increase the concentration of acetylcholine in the brain.[1][3][4] As with many pharmaceutical solids, donepezil hydrochloride can exist in multiple solid-state forms, including anhydrous polymorphs, hydrated crystals (pseudopolymorphs), and an amorphous form.[1][5]

The phenomenon of polymorphism is of critical importance in drug development, as different crystalline forms of the same active pharmaceutical ingredient (API) can exhibit significant variations in key physicochemical properties.[6][7] These properties include solubility, dissolution rate, bioavailability, chemical and physical stability, and manufacturability (e.g., milling, granulation, and tableting).[1][6] Therefore, comprehensive characterization and control of the polymorphic form are essential for ensuring consistent product quality, safety, and efficacy.[1] This guide provides a detailed overview of the known polymorphic and hydrated forms of donepezil hydrochloride, their interrelationships, and the analytical techniques used for their characterization.

Known Polymorphic and Hydrated Forms

Several crystalline forms of donepezil hydrochloride have been identified and characterized in the scientific literature. These include at least five anhydrous polymorphic forms (Forms II, III, V, VII, VIII), several hydrated forms (Forms I and IV), and an amorphous solid.^[1] Form III is reported to be the most thermodynamically stable of the anhydrous polymorphs.^{[1][8]}

Physicochemical Characterization Data

The differentiation between the various forms of donepezil hydrochloride relies on a combination of analytical techniques, with X-ray powder diffraction (PXRD) and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) being the most definitive.^{[1][9]}

Thermal Analysis Data

Thermal analysis provides critical information on melting points, phase transitions, and hydration states. The data for the most common forms are summarized below.

Form	Type	Melting Point (°C)	Enthalpy of Fusion (J/g)	TGA Weight Loss (%)	Notes
Form I	Monohydrate	~90 (Dehydration)	-	~4.15 (Theoretical)	Dehydration endotherm followed by transition to other forms. [1]
Form II	Anhydrous Polymorph	223.49	105.09	< 0.3	Metastable form. [1]
Form III	Anhydrous Polymorph	229.09	125.78	< 0.3	Thermodynamically stable form. [1]
Form IV	Trihydrate	Complex Dehydration	-	~11.0 (Theoretical)	Dehydrates to a mixture of anhydrous forms II and V. [1]
Form V	Anhydrous Polymorph	227.62	113.85	< 0.3	Metastable form. [1]
Amorphous	Amorphous	-	-	-	No sharp melting endotherm. [1]

X-Ray Powder Diffraction (PXRD) Data

PXRD is a powerful technique for distinguishing between different crystalline forms, as each form produces a unique diffraction pattern.

Form	Type	Characteristic 2θ Peaks (°)
Form I	Monohydrate	6.5, 9.8, 11.2, 12.9, 15.0, 17.5, 19.6, 21.0, 22.5, 23.8
Form II	Anhydrous Polymorph	6.2, 10.3, 12.5, 14.8, 15.5, 17.4, 18.7, 19.5, 20.7, 21.8, 23.5, 25.1
Form III	Anhydrous Polymorph	10.1, 12.8, 13.5, 14.4, 15.2, 16.0, 17.2, 18.0, 19.8, 20.3, 21.5, 22.9, 24.3
Form IV	Trihydrate	6.9, 8.0, 10.5, 13.9, 15.9, 16.5, 17.2, 19.2, 20.1, 21.1, 22.0, 23.5, 25.4
Form V	Anhydrous Polymorph	6.8, 9.7, 13.7, 15.8, 16.7, 17.7, 19.5, 20.5, 21.3, 22.3, 23.3

(Note: Peak positions are approximate and may vary slightly based on experimental conditions. Data compiled from multiple sources.)([10](#))([11](#))

Experimental Protocols and Methodologies

Detailed and consistent experimental methodologies are crucial for the accurate characterization of polymorphic forms.

Preparation of Polymorphic Forms

The specific crystalline form of donepezil hydrochloride obtained is highly dependent on the method of preparation, particularly the choice of solvent, temperature, and crystallization rate. ([1](#))([3](#))

- Polymorph II: Can be prepared by dissolving donepezil hydrochloride in ethanol and then adding an anti-solvent like diisopropyl ether. ([10](#))([12](#))
- Polymorph III: Can be obtained by heating other polymorphic forms (like I or II) or by specific crystallization processes, such as dissolving donepezil in ethyl acetate followed by the

addition of hydrochloric acid.[11]

- Hydrate Form I & IV: These hydrated forms are typically prepared by crystallization from aqueous solvent systems or by exposing anhydrous forms to high relative humidity.[1][10] For instance, Form IV can be prepared by recrystallizing donepezil hydrochloride from water.[10][11]
- Polymorph V: This form can be prepared by heating hydrate Form IV at high temperatures (e.g., ~150 °C).[1][11]
- Amorphous Form: The amorphous form is generally prepared by rapid solvent removal techniques, such as freeze-drying (lyophilization) a solution of donepezil hydrochloride.[1][3]

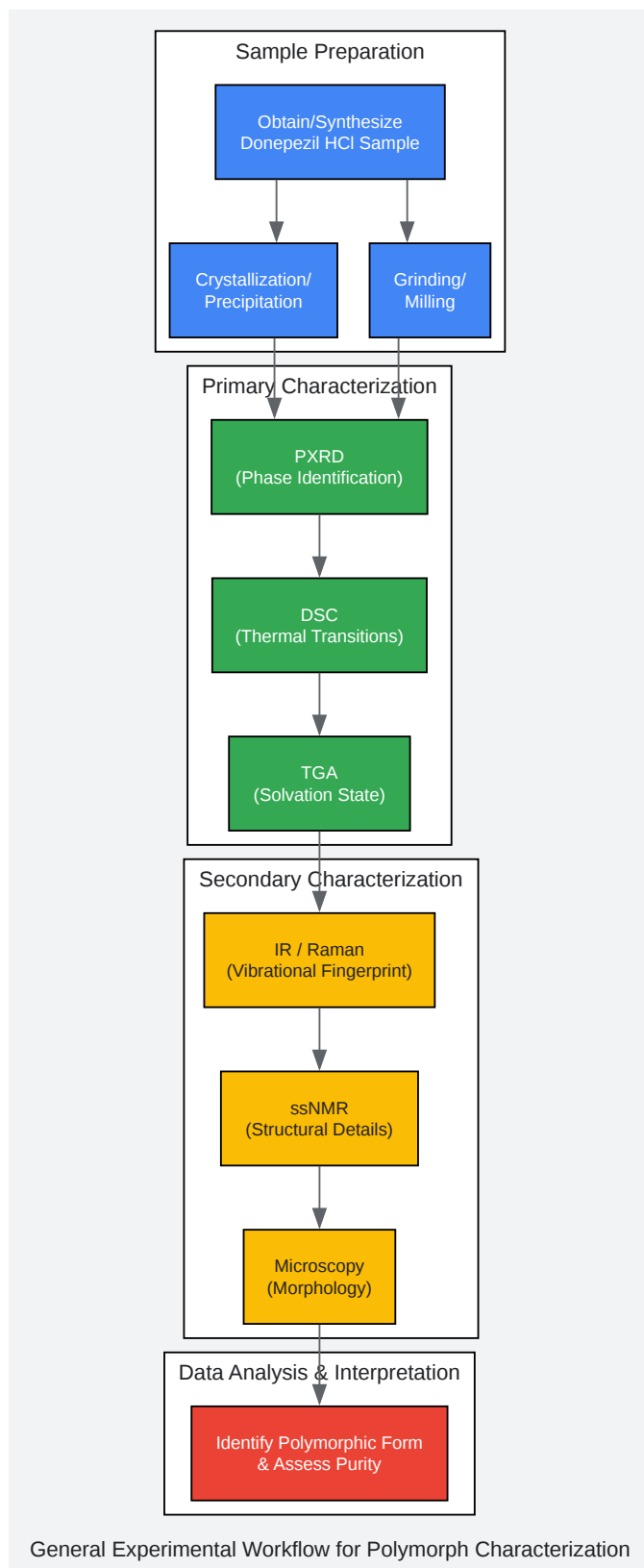
Analytical Characterization Methods

- X-Ray Powder Diffraction (PXRD):
 - Instrument: A Bragg-Brentano configuration diffractometer equipped with a vertical goniometer.
 - Radiation: Copper K α radiation ($\lambda = 1.5406 \text{ \AA}$).
 - Scan Range: Typically scanned over a 2θ range from 3° to 45°.
 - Sample Preparation: A small amount (~100 mg) of the sample powder is gently pressed into a sample holder to ensure a flat surface.[3][10]
- Differential Scanning Calorimetry (DSC):
 - Instrument: A heat-flux DSC instrument such as a Mettler Toledo DSC822e.[1]
 - Sample Pans: Samples (3-5 mg) are accurately weighed into crimped aluminum pans.
 - Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[3][13]
 - Atmosphere: The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.[3][13]

- Thermogravimetric Analysis (TGA):
 - Instrument: A thermogravimetric analyzer such as a Perkin Elmer TGA-7.[1]
 - Heating Rate: A standard heating rate of 10 °C/min is used.[3]
 - Temperature Range: Samples are heated from ambient temperature (e.g., 25 °C) to a temperature above all thermal events (e.g., 250 °C).[13]
 - Atmosphere: A dynamic inert nitrogen atmosphere is maintained throughout the experiment.[13]
- Infrared (IR) and Raman Spectroscopy:
 - These vibrational spectroscopy techniques are used to identify differences in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) between polymorphs.[1] For example, the presence of water in hydrated forms can be confirmed by characteristic O-H stretching bands.[1] The spectra can serve as fingerprints for different forms.

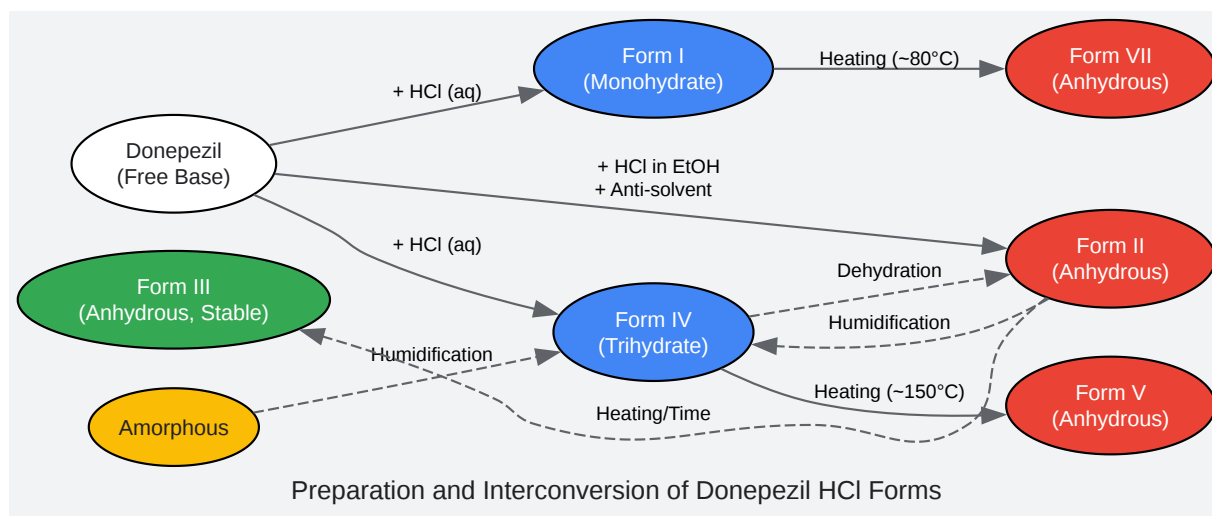
Visualizing Polymorphic Relationships and Workflows

Graphical representations are invaluable for understanding the complex relationships between different solid-state forms and the workflows used to characterize them.



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Caption: A flowchart illustrating the typical experimental workflow for identifying and characterizing polymorphic forms of a pharmaceutical solid like Donepezil HCl.



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Caption: Logical relationships showing the preparation of various Donepezil HCl forms from the free base and their subsequent interconversions via heating or humidification.

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